Product packaging for 3-Methylfuran-2-carbaldehyde(Cat. No.:CAS No. 33342-48-2)

3-Methylfuran-2-carbaldehyde

Cat. No.: B1594671
CAS No.: 33342-48-2
M. Wt: 110.11 g/mol
InChI Key: DSMRYCOTKWYTRF-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Ring-Containing Compounds in Organic Synthesis and Beyond

The furan ring is a fundamental structural motif in a vast array of organic molecules and serves as a versatile building block in synthesis. numberanalytics.comacs.org Furan and its derivatives are notable for their presence in numerous natural products, pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme-connect.comresearchgate.net The utility of the furan ring stems from its unique chemical properties. As an aromatic, electron-rich system, it readily participates in electrophilic substitution reactions. numberanalytics.com Furthermore, it can function as a diene in cycloaddition reactions like the Diels-Alder reaction, providing a pathway to complex cyclic structures. acs.org

This reactivity allows furans to act as precursors to a wide range of other molecules. For instance, the furan ring can be considered a masked 1,4-dicarbonyl compound, which can be revealed through ring-opening reactions under acidic conditions. thieme-connect.comresearchgate.net This property is widely exploited in the synthesis of more complex targets. thieme-connect.com The development of new catalysts and reaction methodologies continues to expand the scope of furan chemistry, enabling the efficient and selective synthesis of diverse and complex molecules. numberanalytics.com

Historical Context and Evolution of Research on Furan-2-carbaldehyde Derivatives

Research into furan derivatives has a rich history, with furan-2-carbaldehyde, commonly known as furfural (B47365), being one of the oldest organic chemicals derived from biomass. wikipedia.org The name "furfural" originates from the Latin word furfur, meaning bran, from which it was commonly sourced. wikipedia.org Initial investigations into the structure of furfural and related furan compounds were conducted in the late 19th century by notable chemists such as Adolf von Baeyer and Heinrich Limpricht. wikipedia.org

The evolution of research on furan-2-carbaldehyde derivatives has been driven by their potential applications and the sheer versatility of the starting material. scirp.org Initially valued as a renewable chemical feedstock, research has since branched out significantly. scirp.org Modern investigations focus on converting furfural and its derivatives into high-value products, including fuels, polymers, and fine chemicals. nsf.gov A major area of development has been in catalysis, with numerous studies dedicated to the efficient hydrogenation, oxidation, and condensation of furfural derivatives to produce a wide array of useful compounds. mdpi.comfrontiersin.orgacs.org This includes the synthesis of biologically active molecules for pharmaceuticals and agrochemicals, where the furan scaffold is a privileged structure. scirp.org

Overview of Key Research Domains Pertaining to 3-Methylfuran-2-carbaldehyde

The specific structure of this compound, with its aldehyde and methyl substituents on the furan ring, makes it a compound of interest in several key research domains.

Organic Synthesis: The primary research application of this compound is as a versatile building block or intermediate in the synthesis of more complex molecules. smolecule.com The reactive aldehyde group can participate in a wide range of transformations, such as condensation, oxidation, and reduction reactions, allowing for the construction of larger molecular skeletons. smolecule.com

Medicinal Chemistry: Furan derivatives are widely explored for their potential bioactive properties. Research indicates that molecules containing the this compound scaffold may possess therapeutic potential, with some studies pointing towards anti-inflammatory properties. It serves as a precursor for creating novel compounds that are then screened for various biological activities, including antimicrobial and anticancer effects. smolecule.com

Materials Science: The unique electronic and optical properties of furan-containing compounds make them suitable for applications in materials science. Research in this area explores the use of this compound and its derivatives as components in the development of new polymers or functional materials. smolecule.comnumberanalytics.com

Flavor and Fragrance: Like many aldehydes and furan derivatives, this compound is investigated for its aromatic properties. smolecule.com Its potential use as a flavoring agent or as a component in fragrances is a recognized application. smolecule.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B1594671 3-Methylfuran-2-carbaldehyde CAS No. 33342-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRYCOTKWYTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027921
Record name 3-Methylfuran-2-carbaldehyde
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-48-2, 123698-33-9
Record name 2-Furancarboxaldehyde, 3-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furancarboxaldehyde, methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylfuran-2-carbaldehyde
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Record name 3-Methyl-2-furaldehyde
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Synthetic Methodologies for 3 Methylfuran 2 Carbaldehyde and Its Chemical Precursors

Conventional Synthetic Pathways

Conventional methods for the synthesis of 3-Methylfuran-2-carbaldehyde and its precursors often rely on the modification of existing furan (B31954) structures or the construction of the furan ring from acyclic precursors.

Synthesis from Existing Furan Derivatives

A primary route to this compound involves the formylation of 3-methylfuran (B129892). Formylation introduces a formyl group (-CHO) onto an aromatic ring. Methods like the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), are commonly employed for the formylation of electron-rich heterocycles such as furans. researchgate.netcommonorganicchemistry.com The regioselectivity of this reaction is crucial, aiming for the introduction of the aldehyde group at the C2 position of the 3-methylfuran ring.

Another approach starts with the lithiation of 3-substituted furans. However, this can often lead to a mixture of C-2 and C-5 lithiated anions. scholaris.ca A more successful method involves the lithiation of 2-methyl-3-furoic acid with butyllithium (B86547) to create a dianion, which can then be further functionalized. scholaris.ca

Aldol (B89426) Condensation Approaches to Furan Systems

Aldol condensation reactions represent a classical and versatile strategy for the formation of carbon-carbon bonds and can be adapted for the synthesis of furan rings. e3s-conferences.org This typically involves the base- or acid-catalyzed reaction between a ketone and an aldehyde. For the synthesis of substituted furans, a common strategy is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. chim.it While not a direct route to this compound, aldol condensation is fundamental in creating the necessary dicarbonyl precursors for furan synthesis. For instance, the condensation of smaller aldehydes and ketones can build up the carbon skeleton required for subsequent cyclization to a furan ring. rsc.orgmdpi.com

A related approach involves the reaction of sulfur ylides with acetylenic esters, which proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, and other steps to form polysubstituted furans. rsc.org

Oxidative Transformations for Aldehyde Group Introduction

The introduction of the aldehyde functionality can also be achieved through the oxidation of a precursor alcohol. For example, the oxidation of 3-methyl-2-furanmethanol would yield this compound. Common oxidizing agents for this type of transformation include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The challenge lies in the selective oxidation of the alcohol without affecting the furan ring, which can be sensitive to certain oxidizing agents.

Furthermore, the oxidation of 3-methyl-2-furoic acid can lead to the formation of 3-methyl-2-furaldehyde. orgsyn.org

Hydrolytic Routes from Methyl 3-Methyl-2-furoate

A well-established method for the synthesis of the precursor, 3-methyl-2-furoic acid, involves the hydrolysis of its corresponding ester, methyl 3-methyl-2-furoate. orgsyn.orgcymitquimica.com This reaction is typically carried out by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. orgsyn.org The resulting 3-methyl-2-furoic acid can then be converted to this compound through reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation. Alternatively, direct reduction methods from the carboxylic acid or its derivatives to the aldehyde are also available. For instance, the acid can be converted to its acid chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3).

PrecursorReagent(s)ProductYield (%)Reference(s)
Methyl 3-methyl-2-furoate1. NaOH (aq) 2. HCl (conc.)3-Methyl-2-furoic acid90-93 orgsyn.org
3-Methyl-2-furoic acid1. Quinoline, Copper powder, Heat3-Methylfuran83-89 orgsyn.org

Advanced and Regiospecific Synthesis Strategies

Modern synthetic chemistry seeks to develop more efficient and selective methods. For the synthesis of substituted furans like this compound, regiospecificity is a key challenge.

Utilization of 1,1-Diethoxyalk-3-yn-2-ones for Furan Construction

A notable advanced strategy involves the use of 1,1-diethoxyalk-3-yn-2-ones as versatile building blocks for the regiospecific synthesis of furans. chim.it These compounds, which are α,β-unsaturated acetylenic γ-hydroxyketones, can react with nucleophiles in a Michael addition fashion. tandfonline.comtandfonline.com The subsequent intramolecular cyclization and dehydration lead to the formation of substituted furans with predictable regiochemistry. tandfonline.comtandfonline.com

In this methodology, the nucleophile consistently adds to the 4-position of the forming furan ring, while a formyl group or its protected equivalent (a diethoxymethyl moiety) can be directed to either the 2 or 3-position depending on the specific substrates and reaction conditions. chim.it This high degree of regiocontrol is a significant advantage over many classical methods. The reaction of 5-substituted 1,1-diethoxy-5-hydroxypent-3-yn-2-ones with various nucleophiles has been shown to produce a range of substituted furans in good to excellent yields. tandfonline.com

Reactant 1Reactant 2ConditionsProductKey FeatureReference(s)
1,1-diethoxy-5-hydroxyalk-3-yn-2-onesSecondary amines-4-substituted furansRegiospecific chim.it
1,1-diethoxy-5-hydroxyalk-3-yn-2-onesEthyl acetoacetate (B1235776) monoenolate-4-substituted furansRegiospecific chim.it
1,1-diethoxy-5-hydroxyalk-3-yn-2-onesDiethyl malonate enolate-4-substituted furansRegiospecific chim.it
1,1-diethoxy-5-trialkylsilyloxyalk-3-yn-2-oneDialkylcuprates-4-substituted furansRegiospecific chim.it

Biosynthetic and Chemoenzymatic Investigations

Biocatalysis and chemoenzymatic cascades are emerging as sustainable alternatives to traditional chemical synthesis, offering high selectivity under mild reaction conditions. acs.orgnih.gov These methods are being explored for the production of valuable furan-based platform chemicals. mdpi.comresearchgate.net

A novel and green approach to synthesizing aromatic and heterocyclic aldehydes involves enzymatic carbon dioxide (CO₂) fixation. This strategy utilizes the reversibility of certain decarboxylase enzymes. acs.org Specifically, enzymes from the UbiD family, which depend on a prenylated flavin mononucleotide (prFMN) cofactor, can catalyze the carboxylation of C-H bonds under increased CO₂ concentrations. mdpi.comresearchgate.net

The process typically involves a two-enzyme cascade:

A UbiD-type (de)carboxylase activates a C-H bond on the substrate (e.g., a furan derivative) and fixes CO₂, forming a carboxylic acid. mdpi.com

A carboxylic acid reductase (CAR) then reduces the newly formed carboxylic acid to the corresponding aldehyde, a step that often requires ATP and a reducing equivalent like NADPH. researchgate.net

This enzymatic system offers a potential route to furan carbaldehydes from simple furan precursors at or near ambient conditions. mdpi.comresearchgate.net Research has demonstrated that this coupled approach can successfully produce pyrrole-2-carbaldehyde from pyrrole. researchgate.net Attempts have been made to extend this methodology to furan-based substrates. For instance, the carboxylic acid reductase from Segniliparus rotundus (CARse) has been shown to be capable of reducing furan-2-carboxylic acid to its aldehyde. mdpi.com

Despite the promise of enzymatic CO₂ fixation, the biocatalytic production of this compound faces significant challenges. The primary obstacle is the substrate specificity of the enzymes involved. In a study aiming to produce various heterocyclic aldehydes, the UbiD-family enzyme PA0254 from Pseudomonas aeruginosa was investigated. mdpi.com While a single point mutation (N318C) in this enzyme enabled it to accept furan and thiophene (B33073) as substrates, it did not show activity towards 3-methylfuran. mdpi.com Consequently, the crucial initial carboxylation step to form 3-methylfuran-2-carboxylic acid could not be achieved with the tested enzyme system, and no production of this compound was observed. mdpi.com

This highlights several key challenges in the field:

Enzyme Specificity: The active sites of enzymes are highly tuned, and even small substitutions on a substrate, such as the methyl group in 3-methylfuran, can prevent binding and catalysis.

Enzyme Discovery and Engineering: There is a need to discover new enzymes with the desired substrate scope or to engineer existing ones through techniques like directed evolution or rational design to accept specific substrates like 3-methylfuran.

Cofactor Regeneration: The reliance of carboxylic acid reductases on expensive cofactors like ATP and NADPH necessitates the integration of efficient cofactor regeneration systems (e.g., using glucose dehydrogenase) to make the process economically viable. researchgate.net

Substrate and Product Toxicity: Some furan compounds can be toxic to the microbial hosts used for whole-cell biocatalysis, potentially inhibiting enzyme activity and cell growth. nih.gov The volatility of certain furan substrates can also pose a challenge for reaction setup. mdpi.com

Future prospects for the biocatalytic production of this compound will likely depend on overcoming these hurdles. The successful application of protein engineering to broaden the substrate range of UbiD-type decarboxylases is a critical next step. Furthermore, optimizing multi-enzyme cascade reactions in one-pot systems, potentially within engineered microbial hosts, will be essential for developing a scalable and sustainable biosynthetic route to this and other valuable furan-based chemicals. nih.gov

Table 2: Investigated Enzyme Systems for Heterocyclic Aldehyde Synthesis via CO₂ Fixation mdpi.com

Target ProductSubstrateCarboxylation EnzymeReductase EnzymeOutcome
Pyrrole-2-carbaldehydePyrrolePA0254CARseSuccessful Production
Thiophene-2-carbaldehydeThiophenePA0254 (N318C mutant)CARseNo Production
This compound 3-Methylfuran PA0254 (N318C mutant) CARse No Production

This table summarizes the outcomes of biocatalytic attempts to synthesize various heterocyclic aldehydes, highlighting the current limitations regarding the 3-methylfuran substrate.

Chemical Reactivity and Transformation Mechanisms of 3 Methylfuran 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 3-methylfuran-2-carbaldehyde is a key center of reactivity, participating in a variety of chemical transformations. These reactions are fundamental to its use as a versatile building block in organic synthesis.

The formyl group of this compound readily undergoes condensation reactions, which are crucial for the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of an aldehyde with a primary amine to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. derpharmachemica.comgrafiati.com This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine group (C=N). researchgate.net The formation of Schiff bases from aromatic aldehydes and primary aromatic amines can be catalyzed by acids like glacial acetic acid in a solvent such as absolute ethanol (B145695). researchgate.netresearchgate.net

The general mechanism involves the formation of a hemiaminal intermediate which then dehydrates to the stable Schiff base. researchgate.net These reactions are often carried out under various conditions, including catalyst-free systems, reflux, microwave irradiation, and ultrasonic conditions. grafiati.com

Table 1: Examples of Schiff Base Formation Conditions

ReactantsCatalyst/SolventConditionsProduct Type
Aromatic Aldehydes and Primary Aromatic AminesGlacial Acetic Acid / Absolute Ethanol-Schiff Base researchgate.netresearchgate.net
Aromatic Aldehydes and Primary Aromatic AminesWater (solvent-free)-bis-Schiff Bases researchgate.net
2-Aminobenzothiazole and various aldehydesWater (solvent-free)-Schiff Base researchgate.net
Pyridine-2-carbaldehyde and SulfamethoxazoleEthanolReflux for 2 hoursSchiff Base semanticscholar.org
Ethylene diamine and diketone compoundsAbsolute Ethanol / Methanol (B129727)Stirring at 80°C for 2-3 hoursSchiff Base derpharmachemica.com

This table provides a summary of various reported conditions for Schiff base synthesis and is for illustrative purposes.

Aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of two carbonyl compounds to create a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com The reaction can be catalyzed by either acid or base. magritek.comlibretexts.org In a base-catalyzed mechanism, a base abstracts an α-proton to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. magritek.com

Crossed or mixed aldol condensations between two different carbonyl compounds can be effective, particularly when one reactant, like an aldehyde, is more reactive as an electrophile than the other. masterorganicchemistry.comlibretexts.org The success of these reactions often relies on factors like the higher reactivity of aldehydes compared to ketones. libretexts.org For instance, the aldol condensation of acetone (B3395972) and p-anisaldehyde under basic conditions can be controlled to form either the mono-addition or bis-addition product. magritek.com Intramolecular aldol condensations are also possible and have been utilized in the synthesis of complex molecules like furotropones. acs.org

Table 2: Key Aspects of Aldol Condensation

Reaction TypeKey FeaturesCatalystCommon Outcome
Self-Condensation Dimerization of an aldehyde or ketone. libretexts.orgBase or Acidβ-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone. magritek.com
Crossed-Condensation Reaction between different carbonyl reactants. libretexts.orgBase or AcidEffective when one aldehyde is non-enolizable. masterorganicchemistry.com
Intramolecular Condensation Cyclization within a single molecule containing two carbonyl groups.Base or AcidFormation of cyclic compounds. acs.org

This table summarizes the different types of aldol condensations and their general characteristics.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (active methylene (B1212753) group) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a modification of the aldol condensation and is pivotal for forming C=C bonds, yielding α,β-unsaturated products. wikipedia.orgdamascusuniversity.edu.sy It is frequently used in the synthesis of coumarins, polymers, and other fine chemicals. damascusuniversity.edu.sybas.bg

The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgajrconline.org The active methylene compound can be, for example, malononitrile, cyanoacetamide, or ethyl cyanoacetate. bas.bgajrconline.org The reaction of furan-2-carbaldehyde derivatives with active methylene compounds like indan-1,3-dione can proceed even at room temperature in ethanol to produce arylidene compounds. damascusuniversity.edu.sy The Doebner modification of the Knoevenagel condensation involves using pyridine (B92270) as a solvent, particularly when a carboxylic acid group is present on the nucleophile, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Knoevenagel Condensation

Aldehyde/KetoneActive Methylene CompoundCatalyst/SolventProduct Type
2-MethoxybenzaldehydeThiobarbituric acidPiperidine / EthanolEnone wikipedia.org
PyridinecarbaldehydesMalononitrile, CyanoacetamideH₂O:EtOH (catalyst-free)Electron-deficient alkenes bas.bg
5-Substituted furfural (B47365)Indan-1,3-dioneEthanol (room temp.)2-(5-substitutefurfurylidene) Indane-1,3-diones damascusuniversity.edu.sy
AcroleinMalonic acidPyridinetrans-2,4-pentadienoic acid wikipedia.org

This table presents examples of Knoevenagel condensation reactions with various substrates and conditions.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-methyl-2-furoic acid. This transformation is a common reaction for aldehydes. The furan (B31954) ring itself can also undergo oxidation under certain conditions. smolecule.com For related compounds like 5-chloromethylfurfural, oxidation to the carboxylic acid can be achieved using an oxidant in the presence of water and dimethyl sulfoxide. google.com Similarly, the sodium salt of the carboxylic acid can be produced. google.com In biological systems, side-chain oxidation of methylfurans can lead to the formation of alcohols, which are then rapidly oxidized to the corresponding carboxylic acid. nih.gov

The aldehyde group of this compound can be reduced to the corresponding primary alcohol, (3-methylfuran-2-yl)methanol. This is a standard transformation for aldehydes. Mild reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used for this purpose. For the related compound furfural (furan-2-carbaldehyde), reduction to furfuryl alcohol can be achieved using sodium cyanoborohydride, and this process can be significantly accelerated by encapsulation in a supramolecular cage which acts as an enzyme-like catalyst. nih.govrsc.orgrsc.org This catalytic system shows high selectivity for the reduction of aldehydes over ketones and esters. rsc.org

Intermolecular Aldol Condensation Reactions

Oxidation Reactions to Carboxylic Acid Derivatives

Palladium(II)-Catalyzed C(sp³)-H Alkylation and Other Directed Functionalizations of Furan Carboxamide Derivatives

Direct functionalization of the C(sp³)-H bonds of the methyl group in this compound is challenging due to their low reactivity. However, this transformation can be achieved through directed C-H activation. This methodology requires converting the aldehyde at the C2 position into a suitable directing group, such as an N-(8-quinolinyl)carboxamide. researchgate.netx-mol.com

In this process, the bidentate 8-aminoquinoline (B160924) directing group coordinates to a palladium(II) catalyst. This brings the metal center into close proximity to the methyl group at the C3 position, facilitating the selective activation of a γ-C(sp³)–H bond to form a five-membered palladacycle intermediate. researchgate.netacs.org This intermediate can then react with various coupling partners, such as alkyl iodides, to achieve C(sp³)-H alkylation. researchgate.netx-mol.com This strategy provides a powerful method for synthesizing 3-alkylated furan motifs, which are present in some pharmaceutically active molecules. x-mol.comresearchgate.net The reaction is specific to the carboxamide derivative and does not proceed on the aldehyde itself.

Table 4: Examples of Pd(II)-Catalyzed Directed C(sp³)-H Functionalization of 3-Methylfuran-2-carboxamide Derivatives

SubstrateCoupling PartnerCatalyst SystemProduct TypeSource(s)
N-(quinolin-8-yl)-3-methylfuran-2-carboxamideAlkyl Iodides (e.g., Iodomethane, Iodoethane)Pd(OAc)₂, Ag₂CO₃3-Alkylated furan-2-carboxamide researchgate.netx-mol.com
N-(quinolin-8-yl)-3-methylfuran-2-carboxamideAryl IodidesPd(OAc)₂, AgOAc3-Arylmethyl furan-2-carboxamide acs.org

Studies on Interactions with Other Chemical Species and Reaction Kinetics

Detailed kinetic studies specifically focused on this compound are limited in publicly accessible literature. However, its reactivity can be inferred from studies on its functional groups—the furan ring and the aldehyde group—and from research on closely related furan derivatives. The inherent reactivity of the molecule is centered on the aldehyde group, which is susceptible to both oxidation and reduction, and the substituted furan ring, which can participate in various addition and substitution reactions. ambeed.comevitachem.com

Research has documented the interaction of this compound with other chemical species, such as in condensation reactions. One notable example is its reaction with thiosemicarbazide (B42300). In this reaction, the aldehyde group of this compound condenses with the amino group of thiosemicarbazide in a 1:1 molar ratio in methanol to yield the corresponding 3-methyl-furan-2-carbaldehyde thiosemicarbazone. researchgate.netresearchgate.netgrafiati.comgrafiati.com This reaction is characteristic of aldehydes and is a common method for synthesizing thiosemicarbazone derivatives.

Reaction of this compound with Thiosemicarbazide researchgate.netresearchgate.net
ReactantsSolventProductReaction Type
This compound, ThiosemicarbazideMethanol3-Methyl-furan-2-carbaldehyde thiosemicarbazoneCondensation

In the context of biocatalysis, a study exploring enzymatic CO2 fixation attempted to produce this compound from 3-methylfuran (B129892) using a whole-cell system containing a carboxylic acid reductase (CAR). The experiment, however, did not result in the formation of this compound, indicating a lack of conversion under the specific enzymatic conditions employed. mdpi.com

Due to the scarcity of direct kinetic data for this compound, examining the reaction kinetics of its parent compound, 3-methylfuran, provides insight into the reactivity of the furan ring system. Studies on the atmospheric degradation of 3-methylfuran have determined the rate coefficients for its gas-phase reactions with major atmospheric oxidants like hydroxyl (OH) and nitrate (B79036) (NO₃) radicals at room temperature. copernicus.orgresearchgate.net The main reaction pathway is proposed to be the addition of the radical to the double bond of the furan ring, which can be followed by ring-opening. copernicus.orgresearchgate.net

Gas-Phase Reaction Rate Coefficients for 3-Methylfuran with Atmospheric Radicals at 298 ± 2 K copernicus.orgresearchgate.net
ReactantRadicalRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Technique
3-MethylfuranOH(1.13 ± 0.22) × 10⁻¹⁰Relative Rate Method
3-MethylfuranNO₃(1.26 ± 0.18) × 10⁻¹¹Relative Rate Method

Furthermore, to understand the reactivity of the aldehyde group on a furan ring, kinetic data from other furanaldehydes can be considered. A study on the gas-phase reactions of chlorine (Cl) atoms with a series of furanaldehydes determined the absolute rate coefficients. The reactions are observed to be very fast, with the proposed mechanism involving two primary channels: the addition of the chlorine atom to the furan ring's double bond and the abstraction of the aldehydic hydrogen. researchgate.net

Absolute Rate Coefficients for the Reaction of Furanaldehydes with Cl Atoms at 298 ± 2 K researchgate.net
ReactantRate Coefficient (k) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)
2-Furaldehyde2.61 ± 0.27
3-Furaldehyde (B129913)3.15 ± 0.27
5-Methyl-2-furaldehyde4.0 ± 0.5

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy of 3-methylfuran-2-carbaldehyde provides distinct signals for each proton, revealing their chemical environment and connectivity. The aldehydic proton characteristically appears at a downfield chemical shift, typically in the range of δ 9-10 ppm. The protons on the furan (B31954) ring resonate in the aromatic region, generally between δ 6-8 ppm. The methyl group protons are found in the upfield region, consistent with their aliphatic nature.

Detailed analysis of a ¹H NMR spectrum in a suitable solvent like CDCl₃ would show the following characteristic peaks: a singlet for the aldehydic proton (CHO), a doublet for the proton at position 5 of the furan ring, a doublet for the proton at position 4, and a singlet for the methyl group protons at position 3. The coupling between the H-4 and H-5 protons would result in the observed doublet splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aldehydic Proton (CHO) ~9.54 Singlet
Furan Ring Proton (H-5) ~7.14 Doublet
Furan Ring Proton (H-4) ~6.05 Doublet
Methyl Protons (CH₃) ~2.31 Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. guidechem.comnih.gov Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, often above 170 ppm. The sp²-hybridized carbons of the furan ring appear in the range of approximately 110-160 ppm, while the sp³-hybridized carbon of the methyl group resonates at a much higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~177.0
Furan Ring Carbon (C-2) ~152.1
Furan Ring Carbon (C-5) ~162.1
Furan Ring Carbon (C-3) ~128.3
Furan Ring Carbon (C-4) ~109.6
Methyl Carbon (CH₃) ~19.3

Note: These are predicted values; experimental values may differ slightly.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

A COSY spectrum would show correlations between the coupled protons, specifically between the H-4 and H-5 protons of the furan ring, confirming their adjacent positions. An HSQC spectrum correlates directly bonded proton and carbon atoms. For instance, it would show a cross-peak connecting the H-4 proton signal to the C-4 carbon signal and the H-5 proton signal to the C-5 carbon signal. Similarly, the methyl protons would show a correlation to the methyl carbon. These advanced techniques provide definitive evidence for the connectivity within the this compound molecule. rsc.orgipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the aldehyde and the furan ring.

A strong absorption band is expected in the region of 1660-1700 cm⁻¹ due to the C=O stretching vibration of the conjugated aldehyde. The aromatic C-H stretching vibrations of the furan ring would appear above 3000 cm⁻¹, while the C-O-C stretching of the furan ether linkage would be observed in the 1000-1300 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound. nih.gov For this compound, with a molecular formula of C₆H₆O₂, the expected molecular weight is approximately 110.11 g/mol . guidechem.comnih.gov In the positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 111.1. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. beilstein-journals.org The observation of the correct molecular ion peak is a critical piece of evidence in the structural confirmation of this compound. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

To date, the specific crystal structure of this compound has not been reported in publicly available crystallographic databases. However, significant insight into its structural behavior can be gleaned from the X-ray crystallographic analysis of its derivatives. A notable example is the study of 3-methyl-furan-2-carbaldehyde thiosemicarbazone, a closely related compound. researchgate.net

Below is a table summarizing the crystallographic data for 3-methyl-furan-2-carbaldehyde thiosemicarbazone. researchgate.net

Parameter Value
Empirical FormulaC₇H₉N₃OS
Formula Weight183.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)11.234(3)
c (Å)9.345(3)
α (°)90
β (°)108.45(3)
γ (°)90
Volume (ų)850.5(4)
Z4
Calculated Density (g/cm³)1.432

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling both the assessment of its purity and its quantification in various matrices. The method's versatility allows for the development of specific protocols tailored to the analytical need.

For purity analysis, a common approach involves reversed-phase HPLC, often utilizing a C18 stationary phase. The separation is achieved by eluting the compound with a mobile phase gradient, typically a mixture of acetonitrile (B52724) and water. This allows for the separation of this compound from potential impurities, starting materials, or by-products from its synthesis. The purity is then determined by comparing the peak area of the main component to the total area of all observed peaks at a specific detection wavelength. For instance, a certificate of analysis for the related compound 3-Methyl-2-furoic Acid-d reported an HPLC purity of 99.63% with detection at 255 nm. lgcstandards.com

In the context of mixture analysis, such as monitoring its formation in biocatalytic reactions, specific isocratic HPLC methods have been employed. One such method utilized a 50:50 (v/v) mixture of acetonitrile and water as the mobile phase with a flow rate of 1 mL/min. mdpi.com In this particular application, which aimed to detect the formation of this compound from 3-methylfuran (B129892), the analysis was monitored at a wavelength of 220 nm. lgcstandards.com However, no production of the target aldehyde was observed under the tested conditions. lgcstandards.commdpi.comresearchgate.net

The selection of the mobile phase composition and the detector wavelength is critical and depends on the specific sample matrix and the analytical goals. The table below summarizes typical parameters used in the HPLC analysis of furanic aldehydes.

Parameter Typical Conditions Application Example
Column Reversed-phase C18Purity analysis of 3-methylfuran-2-carbonyl chloride.
Mobile Phase Acetonitrile/Water (gradient or isocratic)Isocratic 50:50 Acetonitrile:Water for analysis of this compound in a reaction mixture. mdpi.com
Flow Rate 1.0 mL/minAnalysis of biocatalytic reactions for this compound production. mdpi.com
Detection UV-Vis DetectorMonitoring at 220 nm for this compound lgcstandards.com or 255 nm for a related furoic acid derivative. lgcstandards.com

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to macromolecular targets.

Prediction of Ligand-Target Binding Affinities

Molecular docking studies have been employed to predict the binding affinities of compounds derived from 3-methylfuran-2-carbaldehyde with various biological targets. These studies are crucial for identifying potential therapeutic applications. For instance, a derivative of this compound was identified as having significant antifungal potential, particularly against Candida albicans, and also demonstrated high antioxidant capabilities. nih.gov Docking simulations against specific protein targets, such as those with PDB IDs 5V5Z and 1EA1, have helped to quantify these interactions. nih.gov

While direct binding affinity data for this compound is not extensively published, studies on structurally similar furan-derived ligands provide insight into the types of interactions and binding energies that can be expected. For example, docking studies of furan-based ligands against anti-malarial targets have shown binding energies ranging from -8.1 to -8.5 kcal/mol, which are comparable to known inhibitors. arkat-usa.org Similarly, Schiff base derivatives of the isomeric 5-methyl-2-furaldehyde have exhibited strong binding affinities, with scores of -7.51 kcal/mol and -9.76 kcal/mol against the 4Z3D protein target. researchgate.net These computational predictions are vital for prioritizing compounds for further experimental testing.

Table 1: Examples of Predicted Binding Affinities for Furan (B31954) Derivatives

Ligand Derivative Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol)
Furan-derived ligand 3a PfDXR (3AU9_A) -8.1 arkat-usa.org
Furan-derived ligand 3b PfDXR (3AU9_A) -8.5 arkat-usa.org
Furan-derived ligand 3c EcDXR (2EGH_B) -9.6 arkat-usa.org
Schiff Base from 5-methyl-2-furaldehyde 4Z3D -7.51 researchgate.net

Elucidation of Structure-Activity Relationships (SAR) through Computational Modeling

Computational modeling is a key component in understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For furan-based compounds, even minor changes to substituents can lead to significant differences in bioactivity. Molecular docking studies allow for the rationalization of these differences, helping to derive SARs. nih.gov

For example, computational validation through molecular docking can explain inconsistencies in observed biological activities and guide the design of more potent analogues. Studies on various furan derivatives have shown that the position and nature of substituents on the furan ring are critical for binding. researchgate.net The anti-inflammatory properties of this compound, for instance, can be contrasted with the lack of such activity in other derivatives like 5-aminofuran-2-carboxylic acid, a difference that can be explored and explained through computational SAR studies. By analyzing the docked poses of a series of related compounds, researchers can identify key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are essential for biological function.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of molecules like this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron distribution, orbital energies) of many-body systems. d-nb.info It has been applied to derivatives of this compound to analyze their geometry and electronic properties. dergipark.org.tr These studies typically involve optimizing the molecular structure and then calculating various electronic descriptors.

DFT calculations, often using basis sets like 6-31G(d,p) or cc-pVDZ with functionals like B3LYP, can determine properties such as Mulliken charges, dipole moments, and total energy. dergipark.org.trtandfonline.com For example, a novel thiadiazole molecule synthesized from 5-methyl furan-2-carbaldehyde was analyzed using DFT (B3LYP) and Hartree-Fock (HF) methods to calculate its electronic properties, providing insights into its stability and reactivity. dergipark.org.tr The electronic structure of the furan ring, characterized by extensive π-electron delocalization, is a key factor in its chemical behavior.

Investigation of Reaction Mechanisms and Transition State Geometries

DFT is also a powerful tool for mapping out reaction pathways and identifying the structures of transition states. nih.gov This is crucial for understanding how this compound participates in chemical reactions. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating the transition state—the highest energy point along this path. rsc.org

For example, DFT has been used to investigate the mechanisms of cycloaddition reactions involving furan derivatives. nih.gov These studies can distinguish between concerted (one-step) and stepwise (multi-step) mechanisms by analyzing the reaction coordinates and the nature of the intermediates and transition states. nih.gov The geometry of the transition state provides critical information about the stereoselectivity of a reaction. Computational studies can identify the presence of features like anti-transition states in two-step reactions. nih.gov

Analysis of Molecular Orbitals and Reactivity Descriptors (e.g., Fukui and Parr Functions)

The reactivity of a molecule can be rationalized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

DFT provides a framework for calculating various reactivity descriptors. The Fukui function, for instance, is a key concept in conceptual DFT that identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. ias.ac.inwikipedia.org It describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By calculating condensed Fukui functions for each atom, one can predict the most reactive sites. researchgate.netresearchgate.net Other descriptors, such as chemical potential (electronegativity), chemical hardness, and softness, can also be derived from DFT calculations and provide valuable insights into the reactivity of this compound and its derivatives. dergipark.org.tr

Table 2: Calculated Electronic Properties for a Thiadiazole Derivative of 5-Methyl Furan-2-carbaldehyde

Method E(HOMO) (eV) E(LUMO) (eV) Energy Gap (ΔEg) (eV) Ionization Potential (I) (eV) Electron Affinity (A) (eV) Electronegativity (χ) (eV) Chemical Hardness (η) (eV) Chemical Softness (σ)
DFT/B3LYP -6.44 -2.12 4.32 6.44 2.12 4.28 2.16 0.23
HF -9.00 1.14 10.14 9.00 -1.14 3.93 5.07 0.10

Data adapted from a study on 5-Mercapto-2-(5-methyl-furan-2-ylmethylidenamino)-1,3,4-thiadiazole. dergipark.org.tr

Molecular Dynamics and Simulation Studies for Conformational Analysis and Interactions

Computational chemistry provides powerful tools to investigate the dynamic behavior of molecules, offering insights into their conformational preferences and intermolecular interactions at an atomic level. For this compound, while extensive molecular dynamics (MD) simulation studies are not widely published, a comprehensive understanding of its likely conformational landscape and interaction potential can be derived from foundational ab initio calculations, studies on closely related furan derivatives, and the analysis of its structural features.

Conformational Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the 2-carbaldehyde group relative to the furan ring. The furan ring itself is largely planar, but the orientation of the aldehyde group can be described by the dihedral angle (O=C-C=C). Theoretical calculations on related monosubstituted furans provide a basis for understanding the energetic landscape of this rotation. acs.org

Studies on 2- and 3-monosubstituted furans have established the fundamental principles governing their conformational stabilities. acs.org For furan-2-carbaldehyde (furfural), two planar conformers, syn and anti, are possible, corresponding to the aldehyde group pointing towards or away from the ring's oxygen atom. Computational studies on 3-furaldehyde (B129913), which is structurally analogous to the core of this compound (ignoring the methyl group), have shown that the trans conformer (where the O=C-C=C dihedral angle is 180°) is more stable than the cis conformer (dihedral angle of 0°). researchgate.net

For 3-furaldehyde, the rotational barrier between the more stable trans and the less stable cis conformer has been computationally determined. This energy barrier is a critical parameter that dictates the rate of interconversion between conformers at a given temperature. A summary of calculated energy differences and rotational barriers for related furan aldehydes is presented below.

Table 1: Calculated Conformational Energies and Rotational Barriers for Furan Aldehydes
CompoundMore Stable ConformerEnergy Difference (kcal/mol)Rotational Barrier (kcal/mol)Computational MethodReference
3-Furaldehydetrans~0.96~8.10B3LYP/6-311++G(d,p) researchgate.net
Furfural (B47365) (2-Furaldehyde)trans (anti)-11.19B3LYP/6-31+G* researchgate.net

Based on these data, it is highly probable that this compound also possesses two primary planar conformers defined by the orientation of the aldehyde group. The presence of the methyl group at the 3-position likely introduces steric hindrance that would influence the relative energies of these conformers and the barrier to rotation. Molecular dynamics simulations would be instrumental in exploring the population of these conformational states over time and the influence of solvent on their distribution.

Intermolecular Interactions

Molecular dynamics simulations are also exceptionally useful for elucidating the nature of intermolecular interactions between a solute and its environment. For this compound, key interactions would be dictated by its functional groups: the polar carbonyl group, the furan ring oxygen, and the aromatic π-system.

Hydrogen Bonding: The carbonyl oxygen of the aldehyde group is a primary hydrogen bond acceptor site. In protic solvents like water or ethanol (B145695), MD simulations would reveal the strength, geometry, and lifetime of hydrogen bonds formed with solvent molecules. solubilityofthings.com

π-π Stacking: The aromatic furan ring can engage in π-π stacking interactions with other aromatic systems. Simulations can quantify the preferred geometries (e.g., parallel-displaced or T-shaped) and interaction energies of these complexes.

Van der Waals Forces: The methyl group and the hydrocarbon backbone of the furan ring contribute to non-polar van der Waals interactions, which are significant for the molecule's solubility in non-polar solvents and for its binding within hydrophobic pockets of macromolecules.

While specific MD simulation studies on this compound are limited in the public literature, research on derivatives has utilized these techniques. For instance, molecular docking, a related computational method, has been employed to study the binding of this compound derivatives to biological targets, implicitly accounting for these fundamental interactions to predict binding affinity. nih.gov Geometry optimization studies on related furan compounds have also highlighted the importance of electrostatic potential in guiding intermolecular interactions. medcraveonline.com

Future molecular dynamics studies could provide a detailed, time-resolved picture of how this compound interacts with solvents, biological receptors, or other molecules, thereby elucidating the mechanistic basis of its chemical and biological activities.

Biological Activities and Pharmacological Investigations of 3 Methylfuran 2 Carbaldehyde Derivatives

Antimicrobial Activity

Derivatives of 3-Methylfuran-2-carbaldehyde have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

Investigations into the antibacterial properties of this compound derivatives have shown promising results.

A study focusing on thiosemicarbazone derivatives of furan-2-carbaldehyde, including this compound thiosemicarbazone, assessed their in vitro antibacterial activity. researchgate.net These compounds were tested against strains of Staphylococcus aureus, a significant Gram-positive bacterium. researchgate.netresearchgate.net While many furan (B31954) derivatives have shown broad-spectrum activity, specific studies on this compound derivatives have highlighted their potential against Gram-positive organisms. researchgate.netscispace.com

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For the thiosemicarbazone derivative of this compound, the MIC value against Staphylococcus aureus was determined.

CompoundBacterial StrainMIC (µg/mL)
This compound thiosemicarbazoneStaphylococcus aureus ATCC 25923>100
This compound thiosemicarbazoneStaphylococcus aureus ATCC 700699>100

Data sourced from a study on novel thiosemicarbazone derivatives from furan-2-carbaldehyde. researchgate.netresearchgate.net

The antifungal potential of this compound derivatives has been a significant area of research.

Derivatives of this compound have been identified as having potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. nih.govbenthamdirect.com One study highlighted a dimeric naphthoquinone derivative of this compound (compound 1-i) as having the highest antifungal potential among the tested compounds, with a notable MIC value against Candida albicans. nih.govbenthamdirect.com Thiosemicarbazone derivatives were also evaluated for their antifungal activity against Candida albicans strains. researchgate.net

Compound/DerivativeFungal StrainMIC (µg/mL)
Dimeric naphthoquinone derivative (1-i)Candida albicans0.5
This compound thiosemicarbazoneCandida albicans ATCC 90028>100
This compound thiosemicarbazoneCandida albicans ATCC 10231>100

Data for the dimeric naphthoquinone derivative is from molecular docking and quantum studies. nih.govbenthamdirect.com Data for the thiosemicarbazone derivative is from a study on novel thiosemicarbazone derivatives. researchgate.net

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Antifungal Efficacy Studies

Anticancer and Antitumor Potentialresearchgate.netresearchgate.netresearchgate.net

The anticancer properties of this compound derivatives have been explored through the synthesis and evaluation of various compounds. A series of thiosemicarbazone derivatives, including the one derived from this compound, were assessed for their in vitro antitumor activities against seven human tumor cell lines: HuTu80 (duodenal adenocarcinoma), H460 (lung cancer), DU145 (prostate carcinoma), M-14 (melanoma), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and LNCaP (prostate carcinoma). researchgate.netresearchgate.netresearchgate.net

While the study encompassed a range of derivatives, it was noted that other derivatives in the same series, such as those with 5-nitrofuran and 5-phenylfuran moieties, exhibited more significant cytotoxic activity against various cell lines. researchgate.netresearchgate.net For instance, the 5-nitro-furan-2-carbaldehyde thiosemicarbazone derivative (compound 5) showed higher cytotoxic activity against most tested cell lines, with IC₅₀ values ranging from 13.36 to 27.73 µM. researchgate.netresearchgate.net Furthermore, derivatives with a 5-(4-methoxyphenyl) and a 5-(1-naphthyl) substituent demonstrated high antitumor activity against the LNCaP cell line. researchgate.netresearchgate.net The specific cytotoxic activity data for the this compound thiosemicarbazone derivative was not highlighted as being one of the more potent compounds in the series. researchgate.net

Cytotoxic Activity against Human Tumor Cell Lines

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against several human tumor cell lines. A notable study synthesized and characterized a series of thiosemicarbazone derivatives of furan-2-carbaldehyde, including a 3-methyl substituted compound. researchgate.net These compounds were evaluated for their in vitro antitumor activities against seven human tumor cell lines: HuTu80 (duodenal adenocarcinoma), H460 (lung cancer), DU145 (prostate cancer), M-14 (melanoma), HT-29 (colon adenocarcinoma), MCF-7 (breast cancer), and LNCaP (prostate cancer). researchgate.net

Among the synthesized compounds, some exhibited significant cytotoxic effects. For instance, a 5-nitro-furan-2-carbaldehyde thiosemicarbazone derivative (compound 5 in the study) demonstrated notable cytotoxic activity against most of the tested cell lines, with IC50 values ranging from 13.36 to 27.73 μM. researchgate.net Furthermore, derivatives with a 5-(4-methoxyphenyl) and a 5-(1-naphthyl) substituent showed high antitumor activity against the LNCaP cell line, with IC50 values of 13.31 and 7.69 μM, respectively. researchgate.net These findings underscore the potential of modifying the furan ring to enhance cytotoxic potency.

Thiosemicarbazone derivatives, in general, are recognized for their cytotoxic potential. researchgate.net The cytotoxic activity of these compounds is often attributed to their ability to interact with various biological targets within cancer cells.

Table 1: Cytotoxic Activity of Selected Furan-2-carbaldehyde Thiosemicarbazone Derivatives

Compound Cell Line IC50 (μM)
5-nitro-furan-2-carbaldehyde thiosemicarbazone HuTu80 13.36 researchgate.net
5-nitro-furan-2-carbaldehyde thiosemicarbazone M-14 27.73 researchgate.net
5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone LNCaP 13.31 researchgate.net

Antiproliferative Activity Assessments in Vitro

The antiproliferative activity of this compound derivatives has been assessed in vitro, providing further evidence of their potential as anticancer agents. The studies on thiosemicarbazone derivatives of furan-2-carbaldehyde also serve as a strong indicator of the antiproliferative potential of this class of compounds. researchgate.net The IC50 values obtained against various cancer cell lines directly reflect the inhibition of cell proliferation.

For example, the 5-nitro-furan-2-carbaldehyde thiosemicarbazone derivative exhibited its highest antiproliferative activity against the HuTu80 cell line. researchgate.net Similarly, the high potency of certain derivatives against the LNCaP prostate cancer cell line suggests a significant antiproliferative effect. researchgate.net The mechanism of antiproliferative action for thiosemicarbazones is often linked to the inhibition of ribonucleotide diphosphate (B83284) reductase, an enzyme crucial for DNA synthesis. researchgate.net

Anti-inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties. For instance, research on 3-Methylfuran-2-carbonyl chloride, a related compound, has shown its application in the development of novel anti-inflammatory drugs. By modifying the carbonyl group, researchers have created analogs with enhanced efficacy in preclinical models.

Furan derivatives, in general, have been studied for their anti-inflammatory effects. ontosight.ainih.gov The anti-inflammatory activity of furan-containing compounds may be attributed to their ability to modulate inflammatory pathways. For instance, some furan derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide. researchgate.net

Antioxidant Activity Evaluation

The antioxidant potential of this compound derivatives has been a subject of investigation. A study on dimeric naphthoquinones derived from lawsone reported that a compound derived from this compound exhibited the highest antioxidant potential among the tested substances. nih.gov This evaluation was conducted using multiple methodologies, including reducing power, total antioxidant capacity, and cyclic voltammetry. nih.gov

Furthermore, a study on various furan-2-carbaldehyde thiosemicarbazone derivatives evaluated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net While the this compound derivative itself was not the most potent in this specific study, a furan-2-carbaldehyde thiosemicarbazone derivative demonstrated a moderate radical scavenging effect. researchgate.net The antioxidant activity of furan derivatives has been attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals.

Elucidation of Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms behind the biological activities of this compound derivatives is crucial for their development as therapeutic agents.

The biological effects of this compound derivatives are believed to stem from their interactions with various biological macromolecules. The furan ring and the aldehyde group are key structural features that can participate in these interactions. ontosight.ai

For thiosemicarbazone derivatives, a well-established mechanism of action is the inhibition of ribonucleotide diphosphate reductase, an enzyme essential for DNA synthesis. researchgate.net This inhibition is a key factor in their antitumor activity. Additionally, some heteroaryl-acrylonitrile derivatives containing a furan ring have shown the potential to interact with DNA, suggesting that DNA binding could be a mechanism for their antitumor properties. nih.gov

Computational molecular docking studies can predict the binding affinities of these compounds to specific targets like enzymes or receptors, helping to clarify their mechanisms of action. The spatial arrangement of the furan ring and its substituents likely plays a critical role in the ability of these compounds to bind to biological macromolecules. vulcanchem.com

The interaction of this compound derivatives with biological macromolecules can lead to the modulation of various cellular pathways and biochemical processes. The inhibition of key enzymes, as mentioned above, is a direct way these compounds can interfere with cellular processes like cell proliferation.

Some furan derivatives have been explored for their potential to modulate signaling pathways involved in inflammation and cancer. ontosight.ai For instance, they may influence pathways related to apoptosis (programmed cell death) or cell cycle regulation. nih.gov The integrated stress response (ISR) is a collection of signaling pathways that are activated by various cellular stresses, and compounds that modulate this pathway are of interest for treating a range of diseases, including cancer and inflammatory conditions. google.com While direct evidence for this compound is pending, the broader class of furan derivatives is being investigated for such modulatory roles.

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

Rational Design and Synthesis of Bioactive Analogues for Therapeutic Development

The rational design and synthesis of bioactive analogues of this compound are pivotal for the development of new therapeutic agents. This process leverages structure-activity relationships (SAR), computational modeling, and strategic synthetic chemistry to optimize the pharmacological properties of lead compounds.

A key strategy in the rational design of novel analogues is the modification of the this compound scaffold to enhance interactions with biological targets. Molecular docking studies are instrumental in this process, allowing researchers to predict how derivatives will bind to specific enzymes or receptors. For instance, docking studies have been employed to understand the binding mechanisms and selectivity of thiosemicarbazone derivatives of furan-2-carbaldehydes against various isoenzymes. researchgate.net This computational approach helps in rationalizing inhibition data and guiding the synthesis of more potent and selective inhibitors. researchgate.net

One successful application of this approach involved the development of dimeric naphthoquinones. A derivative incorporating the this compound moiety, identified as compound 1-i, demonstrated the highest antifungal potential, particularly against Candida albicans, and also exhibited significant antioxidant activity. nih.govbenthamdirect.com The design of this compound was informed by SAR and molecular docking studies, highlighting the power of combining computational chemistry with synthetic efforts to discover potent bioactive molecules. nih.gov

The synthesis of these rationally designed analogues often involves multi-step chemical reactions. A common synthetic route is the condensation reaction between a furan-2-carbaldehyde derivative and another molecule, such as thiosemicarbazide (B42300), to form a new class of compounds like thiosemicarbazones. researchgate.netresearchgate.net For example, 3-methyl-furan-2-carbaldehyde thiosemicarbazone was synthesized by condensing thiosemicarbazide with the parent aldehyde in methanol (B129727), a method that provides good yields. researchgate.net Other synthetic strategies include the Suzuki-Miyaura cross-coupling reaction to link the furan ring to other aromatic systems, followed by reaction with thiosemicarbazide to create imine linkages, thereby expanding the structural diversity of the synthesized analogues. nih.gov These synthetic modifications are crucial for exploring the chemical space around the this compound core and identifying candidates with improved therapeutic profiles.

Derivative Type Design Strategy Synthetic Method Target Activity Reference
ThiosemicarbazoneCondensation with thiosemicarbazideReaction in methanolAntifungal, Antibacterial, Antitumor researchgate.netresearchgate.net
Dimeric NaphthoquinoneSAR & Molecular DockingNot specifiedAntifungal, Antioxidant nih.govbenthamdirect.com
Hydrazine-1-carbothioamideStructure-based drug designSuzuki-Miyaura cross-coupling & imine formationAntiviral (SARS-CoV-2 Mpro inhibitor) nih.gov

Analysis of Discrepancies in Bioactivity: Structural Variability and Assay Condition Standardization

Discrepancies in the reported biological activities of this compound derivatives are common and can often be attributed to two key factors: structural variability among the analogues and a lack of standardization in the biological assay conditions used for their evaluation.

Structural Variability: Minor modifications to the chemical structure of a molecule can lead to significant changes in its biological activity. This principle is a cornerstone of medicinal chemistry and is clearly observed in the furan class of compounds. For example, the position of a substituent on the furan ring can dramatically alter a compound's potency. Studies comparing 2-furyl and 3-furyl derivatives have shown noticeable differences in agonist activity in GTPγS assays. nih.gov Even small changes, such as substituting an amino group with a methoxy (B1213986) group, can profoundly alter the bioactivity of a furan derivative.

A specific example highlights this variability: while this compound itself is reported to possess anti-inflammatory properties, the structurally related 5-aminofuran-2-carboxylic acid does not exhibit this activity. This demonstrates that the type and position of functional groups on the furan scaffold are critical determinants of the resulting pharmacological profile. Therefore, when comparing bioactivity data from different studies, it is crucial to consider the precise chemical structure of the derivative .

Compound 1 Bioactivity of Compound 1 Compound 2 (Structural Analogue) Bioactivity of Compound 2 Key Structural Difference Reference
This compoundAnti-inflammatory5-Aminofuran-2-carboxylic acidLacks anti-inflammatory activitySubstituent type and position
2-Furyl derivativeHigh potency agonist3-Furyl derivative~2-fold lower potencySubstituent position (2- vs 3-) nih.gov

Assay Condition Standardization: The conditions under which biological activity is measured can also lead to conflicting results between different research groups. To make meaningful comparisons of bioactivity, such as the half-maximal inhibitory concentration (IC₅₀), it is essential to standardize assay conditions. Key parameters that require standardization include:

Cell Lines: The choice of cell line for in vitro testing (e.g., HepG2 for cytotoxicity assays) must be consistent to ensure comparable results.

Concentrations: Comparing IC₅₀ values is only valid if the range of concentrations tested and the methodologies are similar.

Microbial Strains: When assessing antimicrobial activity, variations in the specific strains of bacteria or fungi used can lead to different minimum inhibitory concentration (MIC) values. researchgate.netnih.gov

To resolve inconsistencies that arise from these factors, computational validation through methods like molecular docking can be employed. By predicting the binding affinities of compounds to biological targets such as cyclooxygenase-2 (COX-2) or bacterial enzymes, researchers can gain a deeper understanding of the mechanistic basis for observed bioactivities and help clarify discrepancies. The adoption of standardized protocols and the integration of computational tools are therefore essential for generating reliable and reproducible bioactivity data for this compound derivatives.

Applications in Materials Science and Agrochemicals

Utilization as a Versatile Building Block for Complex Molecules in Materials Synthesis

3-Methylfuran-2-carbaldehyde is a valuable heterocyclic compound that serves as a foundational component in the synthesis of more intricate molecular structures for materials science. smolecule.comsigmaaldrich.com Its utility as a versatile building block stems from the reactivity of its constituent parts: the furan (B31954) ring and the aldehyde functional group. cymitquimica.combldpharm.com The furan moiety, an electron-rich aromatic system, and the reactive carbaldehyde group allow for a variety of chemical transformations, making it an attractive starting material for creating larger, more complex molecules. cymitquimica.comresearchgate.net

Researchers utilize this compound in multi-step synthetic pathways to construct sophisticated chemical scaffolds. rsc.org For instance, furan-2-carbaldehydes, including substituted variants like the 3-methyl derivative, can act as key C1 building blocks. rsc.org They can be reacted with other molecules, such as 2-aminobenzamides, to form complex heterocyclic systems like quinazolin-4(3H)-ones. rsc.org Furthermore, the aldehyde group can be condensed with compounds like thiosemicarbazide (B42300) to produce thiosemicarbazone derivatives, demonstrating its role in assembling more elaborate molecules. researchgate.net These synthetic strategies highlight the compound's importance as a precursor for materials where specific structural motifs are desired. bldpharm.comangenechemical.com

The process of constructing these complex molecules often involves leveraging the specific reactivity of the furan ring and the aldehyde. The aldehyde can participate in condensations, reductions, and other nucleophilic addition reactions, while the furan ring can undergo substitution or be incorporated as a rigid, electron-donating unit within a larger polymer or macrocycle. researchgate.netambeed.com This dual functionality makes this compound a key intermediate for chemists developing novel materials. cymitquimica.combldpharm.com

Research into Optoelectronic Materials and Other Functional Materials

The unique electronic properties of the furan ring have prompted research into the use of this compound and its derivatives in the development of functional materials, particularly for optoelectronic applications. bldpharm.comchim.it Furan-containing compounds are noted for being electron-rich and capable of forming well-ordered molecular packing in a solid state, which are desirable characteristics for materials used in electronic devices. sci-hub.se

Research has specifically targeted the incorporation of furan derivatives into materials for:

Organic Light-Emitting Diodes (OLEDs) bldpharm.comsci-hub.se

Organic Field-Effect Transistors (OFETs) sci-hub.se

Organic Photovoltaics (OPVs) sci-hub.se

One area of investigation involves the synthesis of thiazolo[5,4-d]thiazoles (TzTz) substituted with furan groups. sci-hub.se These materials are of interest for optoelectronic devices due to their rigid, planar backbone and extended π-conjugated electronic structure, which enhances charge-carrier mobility. sci-hub.se Studies using methyl-substituted furan-2-carbaldehydes have shown that the resulting furan-based materials are more electron-rich and can exhibit better solubility compared to their thiophene-based counterparts, facilitating their processing and application. sci-hub.se The inherent properties of the furan scaffold contribute to intense and broad absorption in the visible region, a key feature for photovoltaic applications. sci-hub.se

Furthermore, highly functionalized heterocyclic scaffolds derived from furan precursors are considered important for creating optoelectronic materials. researchgate.net The ability to perform further chemical modifications on the this compound unit, such as palladium-catalyzed C-H alkylation on its derivatives, allows for the fine-tuning of the final material's properties. researchgate.net This synthetic versatility is crucial for developing next-generation functional materials. bldpharm.com

Environmental Fate and Atmospheric Chemistry

Formation of Secondary Organic Aerosols (SOA) from Gas-Phase Oxidation

For instance, the photooxidation of furan (B31954) has been shown to produce SOA with yields ranging from 0.04% to 1.01% under high NOx conditions, and these yields can increase to 5.03% with increasing relative humidity. d-nb.info Research on 3-methylfuran (B129892), a closely related precursor, has reported SOA yields of approximately 1.6% to 2.4% from its reaction with nitrate (B79036) radicals under dry conditions. researchgate.net Another study on the photooxidation of 3-methylfuran observed an SOA yield of 5.5% (±0.5%). researchgate.net These findings suggest that 3-Methylfuran-2-carbaldehyde, upon oxidation in the atmosphere, likely contributes to the formation of SOA. The exact yield will depend on various factors, including the concentration of atmospheric oxidants (like NOx) and environmental conditions such as relative humidity. d-nb.infocopernicus.org Higher humidity can enhance SOA formation by increasing the liquid water content in aerosols, which facilitates aqueous-phase reactions. d-nb.infocopernicus.org

The oxidation of furans leads to the formation of high-molecular-weight species, including oligomers, which can partition into the aerosol phase and contribute to SOA formation and growth. researchgate.net The presence of an aldehyde group in this compound may further influence its SOA formation potential.

Table 1: Experimental Data on SOA Formation from Related Furan Compounds

Precursor CompoundOxidantNOx ConditionsRelative Humidity (RH)SOA Yield (%)Reference
FuranOHHighVaried0.04 - 1.01 d-nb.info
FuranOHLow5% - 88%1.01 - 5.03 d-nb.infocopernicus.org
3-MethylfuranNO3Not specifiedDry (<5%)1.6 - 2.4 researchgate.net
3-MethylfuranOHNot specifiedNot specified5.5 ± 0.5 researchgate.net
2-MethylfuranOHNot specifiedNot specified1.85 ± 0.18 researchgate.net

This table presents data for compounds structurally related to this compound to provide an estimate of its potential for SOA formation.

Reactivity with Atmospheric Oxidants

The atmospheric lifetime and impact of this compound are primarily determined by its reactions with key atmospheric oxidants: hydroxyl radicals (OH), nitrate radicals (NO3), and chlorine atoms (Cl). acs.org

Nitrate Radicals (NO3): During the nighttime, the reaction with nitrate radicals is a significant removal pathway for many VOCs. For 3-furaldehyde (B129913), a compound lacking the methyl group of our target molecule, the rate coefficient for its reaction with NO3 has been determined. This provides a reasonable estimate for the reactivity of this compound. The reaction of furan and its methylated derivatives with nitrate radicals is a dominant removal pathway at night. acs.org

Hydroxyl Radicals (OH): In the daytime, the hydroxyl radical is the most important oxidant in the troposphere. Kinetic studies on 3-methylfuran show a high reactivity with OH radicals. nih.govcopernicus.org The addition of the OH radical to the furan ring is a major reaction pathway. copernicus.orgresearchgate.net The resulting products can include unsaturated 1,4-dicarbonyls and hydroxy-furanones. copernicus.orgnih.gov

Chlorine Atoms (Cl): In coastal and marine environments, chlorine atoms can also play a role in the degradation of VOCs. Kinetic studies have shown that 3-furaldehyde reacts with chlorine atoms. smolecule.com The reaction likely involves the addition of the chlorine atom to the double bond of the furan ring or abstraction of the aldehydic hydrogen.

The degradation of 3-methylfuran by atmospheric oxidants, including chlorine atoms, leads to the formation of products such as chlorinated methylfurans and hydroxy-methylfurans.

Kinetic Studies of Atmospheric Reactions

Kinetic data from studies on structurally similar compounds allow for an estimation of the atmospheric reactivity and lifetime of this compound.

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant can be estimated using the following equation:

τ = 1 / (k * [Oxidant])

where 'k' is the rate coefficient of the reaction and '[Oxidant]' is the average atmospheric concentration of the oxidant.

Table 2: Rate Coefficients for the Reaction of Related Furan Compounds with Atmospheric Oxidants at Room Temperature

ReactantOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
3-MethylfuranOH(8.73 ± 0.18) x 10⁻¹¹ nih.gov
3-MethylfuranNO3(1.26 ± 0.18) x 10⁻¹¹ copernicus.org
3-FuraldehydeClNot directly available, but reaction is known to occur. smolecule.com

This table provides kinetic data for compounds structurally related to this compound. These values can be used to estimate the atmospheric lifetime of this compound.

Based on the rate coefficient for the reaction of 3-methylfuran with OH radicals, and assuming a typical atmospheric OH concentration of 2 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound is estimated to be on the order of hours. This indicates a relatively rapid degradation in the daytime. Similarly, its reaction with nitrate radicals at night will also contribute significantly to its removal from the atmosphere.

Implications for Air Quality and Atmospheric Pollution

The atmospheric chemistry of this compound has several implications for air quality and pollution. smolecule.com

Formation of Secondary Organic Aerosols (SOA): As discussed, the oxidation of this compound is expected to contribute to the formation of SOA. acs.orgcopernicus.org SOA particles can affect the Earth's radiative balance by scattering and absorbing solar radiation and can also impact human health. The yield and properties of the SOA formed will depend on the specific atmospheric conditions. d-nb.infocopernicus.org

Ozone Formation: The photochemical oxidation of VOCs in the presence of nitrogen oxides (NOx) is a key driver of ground-level ozone formation, a major component of smog. While the direct contribution of this compound to ozone formation has not been quantified, its rapid reaction with OH radicals suggests it can participate in the photochemical cycles that produce ozone. acs.orgcopernicus.org The oxidation of furans can lead to the formation of products like maleic anhydride, which has a longer atmospheric lifetime. copernicus.org

Formation of Other Secondary Pollutants: The atmospheric degradation of this compound can lead to the formation of a variety of other secondary pollutants. For example, the reaction of 3-methylfuran with OH radicals in the presence of NO has been shown to produce unsaturated 1,4-dicarbonyls and hydroxy-furanones. nih.govresearchgate.net The reaction with nitrate radicals can lead to the formation of nitrated organic compounds. copernicus.org Some of these products may have their own adverse effects on air quality and human health. The oxidation of furfural (B47365), a related compound, can lead to the formation of furoyl peroxynitrate (fur-PAN), a type of acyl peroxynitrate that can act as a reservoir for NOx in the atmosphere. rsc.org

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 3-methylfuran-2-carbaldehyde is a cornerstone of future research. While traditional methods exist, the focus is shifting towards sustainable practices that minimize waste and utilize renewable resources. One promising avenue involves the catalytic conversion of sugars and other biomass-derived materials into furan (B31954) derivatives like 2,5-dimethylfuran, which could potentially serve as a precursor. researchgate.net Research into acid-catalyzed depolymerization and conversion of lignocellulosic biomass to valuable chemical intermediates is also gaining traction. google.com

Future efforts should prioritize the development of catalytic systems that are not only efficient but also cost-effective and environmentally friendly, aligning with the principles of green chemistry. researchgate.net The exploration of biocatalytic routes, employing enzymes to carry out specific transformations, presents another exciting direction. Although a study utilizing a specific enzyme system did not yield this compound, the approach highlights the potential for biocatalysis in producing furan derivatives. mdpi.comresearchgate.netresearchgate.net

Deeper Investigation into Reaction Mechanisms and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. For instance, in the context of its derivatives, understanding the mechanisms of action, such as how they interact with biological targets like enzymes or receptors, is fundamental for medicinal chemistry applications.

Future research should employ a combination of experimental techniques and computational modeling to elucidate reaction pathways. For example, investigating the mechanism of action of furan derivatives in biological systems can clarify inconsistencies in observed activities. This could involve studying how minor structural changes, such as the position of a methyl group, can significantly alter bioactivity.

Expanded Biological Screening and Targeted Drug Discovery Efforts

Derivatives of this compound have shown promise in various biological applications, particularly in the development of new therapeutic agents. Research has indicated the potential for furan derivatives to possess antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai A derivative of this compound, for instance, has demonstrated significant antifungal potential, particularly against Candida albicans. researcher.lifenih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net Another study highlighted its use in the synthesis of compounds that act as inhibitors of the respiratory syncytial virus (RSV) polymerase complex. nih.gov

The future of research in this area lies in a more systematic and expanded biological screening of a wider library of this compound derivatives. This will involve:

Broad-Spectrum Antimicrobial Testing: Evaluating derivatives against a diverse range of bacteria and fungi to identify broad-spectrum antimicrobial agents. ncsu.edu

Antiviral Research: Continuing to explore its potential in developing antiviral drugs, building on the initial findings against RSV. nih.gov

Anti-inflammatory and Anticancer Studies: Investigating the anti-inflammatory and cytotoxic properties of novel derivatives.

This expanded screening will facilitate the identification of lead compounds for targeted drug discovery efforts.

Advanced Computational Methodologies for Predictive Chemical and Biological Outcomes

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. In the context of this compound, these methods can be used to:

Predict Reactivity and Stability: Computational tools can help predict the reactivity of different derivatives, guiding synthetic efforts.

Simulate Biological Interactions: Molecular docking and dynamics simulations can predict how these compounds bind to specific biological targets, such as enzymes or receptors. researcher.lifenih.govresearchgate.netresearchgate.netresearchgate.net This can help in understanding the structure-activity relationships (SAR) and in designing molecules with enhanced potency and selectivity.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened computationally to identify promising candidates for synthesis and biological testing.

The integration of advanced computational methodologies will undoubtedly streamline the research process, saving time and resources.

Development of Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research. For this compound, this translates to:

Greener Synthetic Routes: As mentioned earlier, developing syntheses that use renewable feedstocks, less hazardous reagents, and generate minimal waste is a key objective. researchgate.net The use of biocatalysts and environmentally benign solvents should be prioritized. mdpi.comresearchgate.netresearchgate.net

Sustainable Applications: Exploring applications that contribute to sustainability, such as in the development of biofuels or biodegradable polymers, is a worthy pursuit. The conversion of biomass to furan derivatives is a step in this direction. researchgate.net

By embracing green chemistry, the environmental footprint associated with the production and use of this compound and its derivatives can be significantly reduced.

Integration into Multidisciplinary Research for Emerging Applications

The full potential of this compound can only be realized through a multidisciplinary research approach. Collaboration between synthetic chemists, computational chemists, biologists, pharmacologists, and material scientists is essential. ontosight.airesearchgate.net This integration can lead to the discovery of novel applications in diverse fields:

Materials Science: The unique electronic and structural properties of furan rings make them interesting building blocks for new materials with tailored optical or electronic properties.

Agrochemicals: The biological activity of furan derivatives suggests their potential use in the development of new pesticides or herbicides. mdpi.comsmolecule.com

Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas, and this compound could be explored for its potential in this sector. thegoodscentscompany.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Methylfuran-2-carbaldehyde critical for experimental design?

  • Answer: The compound has a molecular formula of C₆H₆O₂ , molecular weight of 110.11 g/mol , boiling point of 187.3°C , and flash point of 65.7°C . Its density (1.099 g/cm³) and vapor pressure (0.635 mmHg at 25°C) suggest volatility, necessitating sealed storage and ventilation during handling. Refractive index (1.513) and solubility data (not explicitly provided) should be experimentally determined for solvent selection in syntheses .

Q. How can researchers safely handle this compound given limited toxicological data?

  • Answer: While specific toxicity data (e.g., reproductive or organ toxicity) are unavailable , precautionary measures include:

  • Use of chemically impermeable gloves , eye protection , and fume hoods to avoid inhalation or skin contact .
  • Avoidance of ignition sources due to flammability risks; employ CO₂ or dry powder extinguishers for fires .
  • Prompt disposal via certified waste management services to prevent environmental contamination .

Q. What analytical methods are recommended for characterizing this compound?

  • Answer:

  • HPLC : For purity assessment and quantification, as demonstrated for structurally similar furan derivatives (e.g., 5-hydroxymethylfurfural) using reverse-phase columns and UV detection .
  • NMR : Use ¹H and ¹³C spectroscopy to confirm the aldehyde (-CHO) and methyl-furan substituents. Reference spectra of analogous compounds (e.g., 5-methoxyfuran-2-carbaldehyde) can aid interpretation .
  • GC-MS : Analyze thermal stability and degradation products under controlled conditions .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and scalability?

  • Answer:

  • Friedel-Crafts Acylation : Explore methylation of furan-2-carbaldehyde using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Monitor regioselectivity via in-situ NMR .
  • Oxidative Methods : Investigate selective oxidation of 3-methylfuran derivatives (e.g., using MnO₂ or TEMPO/oxidant systems) to yield the aldehyde group .
  • Microwave-Assisted Synthesis : Optimize reaction time and energy efficiency compared to conventional heating .

Q. What strategies address contradictions in reported stability data for this compound?

  • Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to quantify decomposition products (e.g., carboxylic acids or dimers) .
  • DFT Calculations : Model reaction pathways for hydrolysis or oxidation to identify stabilizing additives (e.g., antioxidants like BHT) .
  • Comparative Analysis : Replicate prior studies (e.g., thermal analysis by Weast and Grasselli ) to resolve discrepancies in decomposition thresholds.

Q. How can the compound’s potential as a pharmaceutical intermediate be validated?

  • Answer:

  • Derivatization : Synthesize Schiff bases or hydrazones from the aldehyde group for bioactivity screening (e.g., antimicrobial or anticancer assays) .
  • Coordination Chemistry : Test its utility as a ligand for metal complexes (e.g., Ru or Pd catalysts) in asymmetric synthesis .
  • Metabolic Studies : Use in vitro models (e.g., liver microsomes) to assess CYP450-mediated metabolism and identify toxic metabolites .

Q. What mechanistic insights exist for the environmental persistence of this compound?

  • Answer:

  • Photodegradation Studies : Expose the compound to UV light and analyze by LC-MS to identify photoproducts (e.g., hydroxylated derivatives) .
  • Biodegradation Assays : Use soil or microbial consortia to measure half-life under aerobic/anaerobic conditions. Correlate results with structural analogs (e.g., furfural) .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) using existing data for furan aldehydes .

Methodological Guidelines

  • Experimental Design Table :

    ParameterRecommendationEvidence Source
    Storage Sealed, dark glass containers at 2–8°C
    Handling Use under N₂ atmosphere to prevent oxidation
    Toxicity Mitigation Regular monitoring of airborne levels
    Waste Disposal Incineration via licensed facilities
  • Critical Data Gaps :

    • Long-term toxicity profiles (e.g., carcinogenicity) .
    • Solubility in polar aprotic solvents (e.g., DMSO, DMF) .
    • Catalytic systems for asymmetric derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.